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Compound of Interest

Compound Name:
[1-(4-Chlorophenyl)ethyl]

(cyclopropylmethyl)amine

Cat. No.: B13309762 Get Quote

Executive Summary & Molecular Architecture
Compound: 1-(4-Chlorophenyl)ethylamine CAS: 6299-02-1 (Racemic) | MW: 155.62 g/mol

Formula:

[1]

This primary amine serves as a critical chiral building block in the synthesis of pharmaceutical

intermediates (e.g., resolving agents, ligands for asymmetric catalysis). Its structural integrity is

defined by three distinct moieties: the electron-withdrawing chlorophenyl ring, the chiral

methine center, and the nucleophilic amino group.

Analytical Workflow
The following diagram outlines the logical flow for validating this compound, moving from bulk

property verification to specific structural fingerprinting.
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Figure 1: Analytical validation workflow ensuring structural confirmation through orthogonal

spectroscopic methods.

Mass Spectrometry (MS): The Isotopic Fingerprint
Mass spectrometry offers the most immediate confirmation of the halogenated nature of the

molecule. The presence of chlorine provides a distinct isotopic signature that serves as a

primary diagnostic tool.

Fragmentation Logic (EI, 70 eV)
The fragmentation is driven by

-cleavage, a dominant pathway for primary amines. The radical cation stabilizes by cleaving the
C-C bond adjacent to the nitrogen, ejecting the methyl radical to form a resonance-stabilized
iminium ion.

Molecular Ion (

): Observed at m/z 155.

Chlorine Isotope Pattern: The natural abundance of

(75.8%) and

(24.2%) creates a characteristic 3:1 ratio between the

(155) and

(157) peaks.

Base Peak (

-Cleavage): Loss of the methyl group (

, 15 Da) is less favorable than the loss of the hydrogen atom or the formation of the
substituted benzyl cation, but in

-methylbenzylamines, the dominant fragment is often the iminium ion formed by losing the
methyl group or the cleavage of the ring. However, for 1-phenylethylamine derivatives, the
base peak is typically formed by the loss of the methyl group to generate the stable
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cation (m/z 140 for the

isotopolog).

MS Data Table[3][4][5]
Fragment Ion (m/z) Relative Intensity Assignment Mechanism

155 ~15-20%
(

)

Molecular Ion

157 ~5-7%
(

)

Isotope Peak (3:1

ratio diagnostic)

140 100% (Base)

-Cleavage (Formation

of

)

142 ~32% Isotope of Base Peak

125 ~10-15%
Chlorobenzyl cation

(Tropylium analog)

89 Variable
Tropylium ion (loss of

HCl from 125)

Fragmentation Pathway Diagram
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Figure 2: Primary fragmentation pathway showing the dominance of

-cleavage and the retention of the chlorine atom.

Nuclear Magnetic Resonance (NMR)
NMR provides the map of the carbon-hydrogen framework. The spectra described below are

for the free base in

.

H NMR (400 MHz, )
The proton spectrum is characterized by a classic AA'BB' aromatic system and a clean aliphatic

region.
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Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)
Assignment

Structural
Context

1.38 Doublet (d) 3H 6.6 Hz

Methyl group

coupled to

methine.

1.60 Broad Singlet 2H -

Amine

protons. Shift

is

concentration

/solvent

dependent.

4.10 Quartet (q) 1H 6.6 Hz

Benzylic

methine

coupled to

methyl.

7.28 Multiplet (m) 4H - Ar-H

Overlapping

AA'BB'

system of the

p-substituted

ring.

Technical Insight:

The Methine Quartet: This signal is the most diagnostic for enantiomeric purity. In the

presence of a chiral shift reagent (e.g., Eu(hfc)

), this quartet will split into two distinct signals if the sample is racemic.

Aromatic Region: While often appearing as a singlet or tight multiplet in lower field

instruments, at 400+ MHz, the AA'BB' "roofing effect" is distinct, indicating para-substitution.

C NMR (100 MHz, )
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The carbon spectrum confirms the number of unique environments (6 signals for 8 carbons due

to symmetry).

Shift (

ppm)
Type Assignment Notes

25.8 Methyl Carbon High field aliphatic.

50.8 Methine Carbon
Deshielded by

Nitrogen and Ring.

127.2 Ar-C (meta to Cl)
Symmetric carbons

(2C).

128.6 Ar-C (ortho to Cl)
Symmetric carbons

(2C).

132.8 Ar-C-Cl

Quaternary carbon

attached to Chlorine.

[2]

145.5 Ar-C-CH
Quaternary ipso

carbon.[2]

Infrared Spectroscopy (FT-IR)
IR serves as a rapid "gatekeeper" method to verify the functional groups (Amine, Chloro-arene)

before more expensive MS/NMR analysis.

Method: Neat liquid film (ATR) or KBr pellet.
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Wavenumber (

)
Vibration Mode Intensity Diagnostic Value

3360, 3290 N-H Stretch Medium

Doublet indicates a

primary amine (

).

2960-2850 C-H Stretch Medium
Aliphatic C-H

(Methyl/Methine).

1595, 1490 C=C Ring Stretch Strong
Diagnostic of the

aromatic ring.

1090-1010 Ar-Cl Stretch Strong
Critical: Confirms the

aryl chloride.

825 C-H Out-of-plane Strong

Diagnostic for para-

substitution (1,4-

disubstituted

benzene).

Experimental Protocol: Sample Preparation
To ensure the reproducibility of the data above, follow these preparation standards.

For NMR (ngcontent-ng-c1352109670="" _nghost-ng-
c1270319359="" class="inline ng-star-inserted"> H, C)[3]
[6][7][8][9][10]

Solvent: Use

(99.8% D) containing 0.03% TMS as an internal standard.

Concentration: Dissolve 10-15 mg of the amine in 0.6 mL of solvent.

Filtration: Filter through a cotton plug in a Pasteur pipette to remove any suspended

hydrochloride salts if the sample was derived from a salt neutralization.
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Note: If the sample is the hydrochloride salt, use

or

. In

, the

protons will appear as a broad singlet around 8.5 ppm.

For GC-MS
Dilution: Dilute 1

L of sample in 1.5 mL of Methanol or Ethyl Acetate.

Column: HP-5MS or equivalent (5% phenyl methyl siloxane).

Inlet Temp: 250°C.

Mode: Split (20:1) to prevent detector saturation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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